3,4,5-Trihydroxypentanal

Description

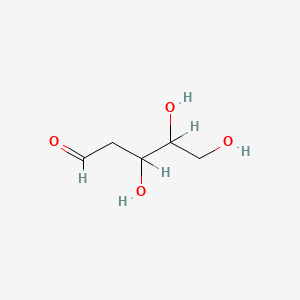

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trihydroxypentanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJSAQIRZKANQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862138 | |

| Record name | 2-Deoxypentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-2-Deoxyribose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

408526-38-5, 533-67-5 | |

| Record name | 2-Deoxypentose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=408526-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-erythro-Pentose, 2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Nomenclature and Stereochemical Aspects of 3,4,5 Trihydroxypentanal

Systematic IUPAC Nomenclature and Common Synonyms

The systematic name for this compound, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is 3,4,5-Trihydroxypentanal . nih.goviupac.org This name precisely describes its structure: a five-carbon chain (pentane) with an aldehyde group (-al) at position 1, and three hydroxyl (-ol) groups at positions 3, 4, and 5.

This compound is a member of the pentose (B10789219) family of monosaccharides, which are simple sugars with five carbon atoms. wikipedia.orgmasterorganicchemistry.com Specifically, it is an aldopentose because its functional group is an aldehyde. wikipedia.orgwikidoc.org

Depending on the stereochemistry, which will be discussed in the next section, this compound can have various synonyms. For instance, the specific stereoisomer (3S,4R)-3,4,5-trihydroxypentanal is also known by common names such as 2-Deoxy-D-ribose, Thyminose, and 2-Deoxy-D-erythro-pentose. pharmacompass.commolport.com Another stereoisomer, (3R,4R)-3,4,5-trihydroxypentanal, is a chiral organic compound. smolecule.com

| Identifier Type | Value |

| Systematic IUPAC Name | This compound |

| Molecular Formula | C5H10O4 |

| Molecular Weight | 134.13 g/mol |

| Common Synonyms | 2-Deoxy-D-ribose, Thyminose, 2-Deoxy-D-erythro-pentose (for the (3S,4R) isomer) |

| CAS Number | 533-67-5 (for (3S,4R)-3,4,5-trihydroxypentanal) |

Stereoisomerism and Chirality in Pentose Aldehydes

Pentose aldehydes, including this compound, exhibit stereoisomerism due to the presence of chiral centers. wikidoc.org A chiral center is a carbon atom attached to four different groups. In the open-chain form of an aldopentose, there are three chiral centers. wikipedia.orgwikidoc.org This gives rise to 2³ or eight possible stereoisomers. wikipedia.orgwikidoc.org These stereoisomers are divided into two groups of four, known as D-sugars and L-sugars, which are enantiomers of each other. masterorganicchemistry.com

The D- or L- designation is determined by the configuration of the chiral carbon furthest from the aldehyde group. masterorganicchemistry.com The four D-aldopentoses are D-ribose, D-arabinose, D-xylose, and D-lyxose. masterorganicchemistry.com Their L-counterparts are their mirror images. masterorganicchemistry.com

The specific arrangement of hydroxyl groups at the chiral centers defines the particular stereoisomer and significantly influences its chemical and biological properties. smolecule.com For example, the stereochemistry of (3R,4R)-3,4,5-trihydroxypentanal is crucial to its behavior. smolecule.com

| Type of Isomerism | Description | Number of Isomers for Aldopentoses |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other (e.g., D- and L-sugars). bu.edu | 4 pairs (8 total stereoisomers) |

| Diastereomers | Stereoisomers that are not mirror images of each other. bu.edu | Multiple pairs among the 8 stereoisomers. |

| Epimers | Diastereomers that differ in configuration at only one chiral center. chemistrysteps.com | For example, D-ribose and D-arabinose are C2 epimers. |

Open-Chain and Cyclic Forms Equilibrium Studies (Mutarotation)

In aqueous solutions, pentoses and other monosaccharides with five or more carbons exist in a dynamic equilibrium between their open-chain (linear) form and cyclic forms. wikipedia.orglibretexts.org This phenomenon is known as mutarotation. libretexts.orgbiochemden.com The open-chain form, though present in a small amount at equilibrium, is crucial for this interconversion. pressbooks.publibretexts.org

The cyclic structure is formed by an intramolecular reaction where a hydroxyl group attacks the aldehyde carbon (C1). libretexts.org This forms a new chiral center, called the anomeric carbon, and results in a cyclic hemiacetal. bu.educreative-proteomics.com For pentoses, the ring is typically a five-membered ring called a furanose, resembling the heterocyclic compound furan. wikidoc.orgpressbooks.pub

Mutarotation is the change in optical rotation of a solution as the different forms interconvert until a stable equilibrium is reached. pressbooks.publibretexts.org For example, if you dissolve a pure crystalline sample of one form, its optical rotation will gradually change until it reaches a constant value, which represents the equilibrium mixture of the different forms in solution. pressbooks.pubuomustansiriyah.edu.iq

Anomeric Configurations and Their Interconversion in Solution

The formation of the cyclic hemiacetal creates a new stereocenter at the anomeric carbon (the original aldehyde carbon). creative-proteomics.com This gives rise to two possible stereoisomers called anomers, designated as alpha (α) and beta (β). libretexts.orgcreative-proteomics.com

The α and β anomers differ in the configuration of the hydroxyl group on the anomeric carbon. libretexts.org In a Haworth projection of a D-sugar, the β anomer has the hydroxyl group on the anomeric carbon pointing up, while in the α anomer, it points down. bu.edu

These anomers can interconvert in solution through the open-chain form in the process of mutarotation. biochemden.combionity.com At equilibrium, the solution contains a mixture of the α anomer, the β anomer, and a small amount of the open-chain aldehyde. libretexts.org The proportions of each form at equilibrium depend on their relative stabilities. pressbooks.pub For many sugars, the β anomer is more stable and therefore predominates at equilibrium. libretexts.org

| Anomeric Form | Configuration of OH on Anomeric Carbon (in D-sugars) | Interconversion |

| α-anomer | Trans to the CH₂OH group (typically drawn down in Haworth projections). bu.edu | Interconverts with the β-anomer and open-chain form in solution. biochemden.com |

| β-anomer | Cis to the CH₂OH group (typically drawn up in Haworth projections). bu.edu | Interconverts with the α-anomer and open-chain form in solution. biochemden.com |

Advanced Synthetic Methodologies for 3,4,5 Trihydroxypentanal and Its Derivatives

Chemo- and Enantioselective Synthesis Strategies

The controlled synthesis of 3,4,5-trihydroxypentanal, with its multiple stereocenters, presents a significant challenge. Modern synthetic chemistry has addressed this through various chemo- and enantioselective strategies.

One common approach begins with readily available chiral precursors, such as D-ribose or other pentose (B10789219) sugars. smolecule.com These starting materials, part of the "chiral pool," offer a pre-existing stereochemical framework, which significantly streamlines the synthetic process. wikipedia.org For instance, the synthesis of (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal, a derivative of this compound, often utilizes D-ribose. smolecule.com The synthesis involves the selective protection of the primary hydroxyl group with a bulky trityl group, followed by other functional group manipulations. smolecule.com

Enzymatic synthesis offers a powerful alternative for achieving high stereoselectivity. smolecule.com Specific enzymes can catalyze the hydroxylation of a pentanal precursor at the desired positions with remarkable precision, leading to the formation of the desired stereoisomer. smolecule.com Aldolases, for example, are known to catalyze the formation of pentose sugars from smaller aldehyde and ketone precursors with high enantioselectivity.

Asymmetric synthesis from achiral starting materials is another important strategy. This often involves the use of chiral catalysts or auxiliaries to induce the desired stereochemistry. For example, proline-catalyzed hydroxylation has been successfully employed in the stereoselective synthesis of related triol structures. repec.org

A summary of common synthetic strategies is presented below:

| Strategy | Starting Material | Key Features | Reference |

| Chiral Pool Synthesis | D-ribose or other pentose sugars | Utilizes naturally occurring chiral molecules to introduce stereochemistry. | smolecule.comwikipedia.org |

| Enzymatic Synthesis | Pentanal precursors | Employs enzymes for highly stereoselective hydroxylations. | smolecule.com |

| Asymmetric Synthesis | Achiral precursors | Uses chiral catalysts or auxiliaries to control stereochemistry. | repec.org |

Derivatization for Enhanced Reactivity and Specificity

The reactivity of this compound can be modulated through derivatization, particularly by employing protecting groups for the hydroxyl functions. This is crucial in multi-step syntheses to prevent unwanted side reactions.

The choice of protecting group is critical and depends on the specific reaction conditions. For instance, the trityl group, a bulky protecting group, is often used for the selective protection of primary alcohols, as seen in the synthesis of (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal. smolecule.com This steric hindrance allows for selective reactions at other positions of the molecule. smolecule.com Isopropylidene groups are also commonly used to protect vicinal diols, forming a stable five-membered ring structure. lookchem.comoup.com

These protecting groups can be selectively removed under specific conditions, allowing for the sequential functionalization of the molecule. This strategic use of protecting groups is a cornerstone of complex organic synthesis involving polyhydroxylated compounds.

Common protecting groups and their applications are detailed in the table below:

| Protecting Group | Protected Functional Group | Key Features | Reference |

| Trityl (Tr) | Primary hydroxyl | Bulky, allows for selective protection. | smolecule.com |

| Isopropylidene | Vicinal diols | Forms a stable cyclic acetal. | lookchem.comoup.com |

| Benzyl (Bn) | Hydroxyl | Stable to a wide range of reaction conditions, removed by hydrogenolysis. | oup.com |

| t-Butyldiphenylsilyl (TBDPS) | Hydroxyl | Bulky silyl (B83357) ether, provides good stability. | oup.com |

Role as a Chiral Building Block in Complex Organic Synthesis

The well-defined stereochemistry of this compound and its derivatives makes them valuable chiral building blocks in the synthesis of complex organic molecules. smolecule.combldpharm.com The "chiral pool" approach, which utilizes readily available enantiopure natural products, often employs sugar-derived molecules like this compound. wikipedia.org

The aldehyde and multiple hydroxyl groups provide a rich platform for a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. smolecule.comsmolecule.com This versatility allows for the construction of complex carbon skeletons with precise stereochemical control.

For example, derivatives of this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. lookchem.com The chiral centers present in the starting material are often preserved throughout the synthetic sequence, leading to the formation of enantiomerically pure final products. wikipedia.org

Applications in Complex Carbohydrate Synthesis (e.g., Oligosaccharides, Glycosides)

This compound and its derivatives are particularly important in the synthesis of complex carbohydrates, such as oligosaccharides and glycosides. google.com The aldehyde group can be transformed into a glycosyl donor, which can then be coupled with a glycosyl acceptor to form a glycosidic bond.

The strategic use of protecting groups, as discussed in section 2.2, is essential for controlling the regioselectivity of glycosylation reactions. By selectively protecting certain hydroxyl groups, chemists can direct the formation of the glycosidic linkage to a specific position on the acceptor molecule.

The synthesis of C-glycosides, where the anomeric carbon is linked to a carbon atom of the aglycone, is another important application. google.com These compounds are often more stable towards enzymatic and chemical hydrolysis than their O-glycoside counterparts. Derivatives of this compound can be used as precursors for the synthesis of these C-glycoside analogues. google.com

The ability to synthesize complex carbohydrates is crucial for studying their biological roles and for developing new therapeutic agents. evitachem.com The use of this compound and its derivatives as building blocks has significantly advanced this field.

State of the Art Analytical Techniques for Characterizing 3,4,5 Trihydroxypentanal

High-Performance Anion-Exchange Chromatography (HPAEC) with Pulsed Amperometric Detection (PAD) for Aldopentose Separation

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the analysis of carbohydrates like 3,4,5-trihydroxypentanal without the need for derivatization. chromatographyonline.com This method takes advantage of the weakly acidic nature of the hydroxyl groups of carbohydrates, which can be ionized to form oxyanions at high pH values. nih.gov These anionic forms can then be separated on a specialized anion-exchange stationary phase that is stable under highly alkaline conditions. nih.gov

HPAEC-PAD is particularly well-suited for the separation of complex mixtures of carbohydrates, including aldopentoses. nih.govcopernicus.org The separation of aldopentoses can be achieved using a polystyrene-based copolymer and diamine stationary phase with a sodium hydroxide (B78521) mobile phase. nih.govresearchgate.net The retention times of different aldopentoses are influenced by the concentration of the sodium hydroxide eluent. researchgate.net

Pulsed Amperometric Detection (PAD) provides sensitive and direct detection of carbohydrates by measuring the electrical current generated by their oxidation on a gold or platinum electrode. chromatographyonline.com This eliminates the need for derivatization, which is often required in other chromatographic methods to enhance detection. nih.gov While PAD is the most common detector for HPAEC, direct UV detection at 266 nm is also possible under highly alkaline conditions due to a photochemical reaction that converts the carbohydrate into a UV-absorbing species. nih.gov

A significant challenge with HPAEC-PAD is its difficult coupling to electrospray ionization-mass spectrometry (ESI-MS) due to the high concentrations of non-volatile salts like sodium hydroxide in the mobile phase. nih.gov However, desalting techniques can help mitigate this issue. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomer Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the separation and identification of isomeric sugars, including the various forms of this compound. nih.gov The coupling of liquid chromatography with mass spectrometry allows for the separation of isomers that are often indistinguishable by MS alone, preventing chimeric spectra and potential misidentification. nih.gov

Various LC techniques can be paired with MS for carbohydrate analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) is one such technique used for the separation of oligosaccharides, which can then be identified by MS. nih.gov For quantitative analysis, derivatization is sometimes employed to enhance detection sensitivity in ESI-MS. shimadzu.com However, techniques like post-column solvent addition with Atmospheric Pressure Chemical Ionization (APCI) can enable the analysis of underivatized carbohydrates by promoting the formation of chloride ion adducts for stable detection. shimadzu.com

Mass spectrometry provides crucial information for the identification of carbohydrates. It can determine the molecular mass, monosaccharide composition, linkage sequence, and branching points. slu.se Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ions and analyzing the resulting daughter ions. nih.gov While MS is generally blind to stereochemistry, it can differentiate isomers based on fragmentation patterns. nih.gov For instance, the analysis of oligosaccharides by tandem MS involves monitoring the neutral mass losses of the constituent monosaccharides. escholarship.org

Recent advancements in ion spectroscopy, when coupled with LC-MS, offer enhanced capabilities for distinguishing isomeric saccharides. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation and conformational analysis of carbohydrates like this compound. nih.govauremn.org.br It provides a wealth of information regarding the primary structure, including the identification of constituent monosaccharides, their anomeric configurations (α or β), and the linkages between them. nih.govacs.org

Both ¹H and ¹³C NMR are utilized to analyze carbohydrates. researchgate.net The chemical shifts, coupling constants, and peak integrations in an NMR spectrum provide critical data for determining the structure. neu.edu.trmsu.edu For example, the number of signals corresponds to the number of chemically distinct protons or carbons, while the integration of ¹H signals reveals the relative number of protons of each type. msu.edudigitaloceanspaces.com Splitting patterns (multiplicity) in ¹H NMR arise from spin-spin coupling between neighboring protons and provide information about the connectivity of the atoms. msu.eduuobasrah.edu.iq

Advanced 2D NMR techniques are often necessary to fully assign the complex spectra of carbohydrates. researchgate.net Techniques such as Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Total Correlation Spectroscopy (TOCSY) are employed to establish correlations between protons and carbons, aiding in the complete assignment of all resonances. researchgate.net

Beyond primary structure, NMR is a powerful tool for conformational analysis. auremn.org.brdiva-portal.org By measuring nuclear Overhauser effects (NOEs) and coupling constants, it is possible to determine the three-dimensional shape of the sugar rings and the orientation of glycosidic linkages. diva-portal.orgslu.se For instance, the conformation of the furanose or pyranose ring can be determined, which is crucial for understanding the biological activity of the molecule. slu.seresearchgate.net

Gas Chromatography (GC) with Derivatization Methods (e.g., Trimethylsilylation, Acetylation)

Gas Chromatography (GC) is a high-resolution analytical technique frequently used for the analysis of monosaccharides such as this compound. ajrsp.com However, due to their high polarity and low volatility, sugars are not suitable for direct GC analysis and require derivatization to increase their volatility and thermal stability. ajrsp.comthermofisher.comrestek.com

Common derivatization methods for carbohydrates include trimethylsilylation and acetylation. ajrsp.comrestek.com

Trimethylsilylation (TMS) : This is a popular method where the hydroxyl groups of the sugar are converted to trimethylsilyl (B98337) ethers. ajrsp.com This derivatization significantly increases the volatility of the sugar, making it amenable to GC analysis. ajrsp.comuu.nl The reaction is often carried out using reagents like hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.com A two-step procedure involving oximation followed by silylation can reduce the number of isomeric peaks in the chromatogram. ajrsp.comrestek.com

Acetylation : In this method, the hydroxyl groups are converted to acetate (B1210297) esters. restek.com Peracetylation and alditol acetate methods are common approaches. acs.org The alditol acetate method involves the reduction of the aldehyde group to an alcohol, followed by acetylation of all hydroxyl groups. acs.org This method can produce diastereomeric products that can be differentiated by mass spectrometry. acs.org Acylation can also be achieved using reagents like N-methyl-bis(trifluoroacetamide) (MBTFA). thermofisher.com

GC coupled with Mass Spectrometry (GC-MS) is a powerful combination for the analysis of derivatized sugars. restek.comacs.org The mass spectrometer provides fragmentation patterns that are characteristic of the specific sugar and its derivatives, allowing for confident identification. researchgate.netnih.govchalmers.se For example, the mass spectra of pertrimethylsilylated aldopentoses show characteristic fragments that can distinguish between pyranose and furanose ring forms. uu.nl

Table 1: Common Derivatization Reagents for GC Analysis of Sugars

| Derivatization Method | Reagent | Abbreviation | Resulting Derivative |

|---|---|---|---|

| Trimethylsilylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether |

| Trimethylsilylation | Hexamethyldisilazane & Trimethylchlorosilane | HMDS & TMCS | Trimethylsilyl (TMS) ether |

| Acetylation/Acylation | N-Methyl-bis(trifluoroacetamide) | MBTFA | Trifluoroester |

| Acetylation | Acetic Anhydride | - | Acetate ester |

Chiral Separation Techniques for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of chiral molecules like this compound is critical, as different enantiomers can have distinct biological activities. americanpharmaceuticalreview.com Chiral separation techniques are employed to separate and quantify the different enantiomers of a compound. americanpharmaceuticalreview.com

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most widely used method for enantiomeric separation. americanpharmaceuticalreview.comresearchgate.netsigmaaldrich.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times and thus separation. sigmaaldrich.com Cyclodextrin-based CSPs have proven to be very versatile for the GC separation of sugar enantiomers after derivatization. researchgate.net

In some cases, the enantiomers can be converted into diastereomers using a chiral derivatization reagent. sigmaaldrich.com These diastereomers can then be separated on a non-chiral column. sigmaaldrich.com However, this method requires a chirally pure derivatization reagent and careful validation of the reaction kinetics. sigmaaldrich.com

Capillary Electrophoresis (CE) is another technique that has been applied to the chiral separation of sugars. americanpharmaceuticalreview.comresearchgate.net

The choice of the chiral separation method depends on the specific compound and the analytical requirements. The goal is to achieve baseline resolution of the enantiomers to allow for accurate quantification of the enantiomeric excess (e.e.) or enantiomeric ratio. sigmaaldrich.com

Conformational Analysis and Intramolecular Interactions

Preferred Conformations in Solution and Solid States

The conformational space of 3,4,5-trihydroxypentanal is vast due to the rotational freedom around its carbon-carbon single bonds. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping this landscape.

In theoretical studies conducted in the gas phase, which can approximate behavior in non-polar solutions, an exhaustive conformational analysis of (3S,4R)-3,4,5-trihydroxypentanal was performed using the DFT B3LYP/6-31G(d,p) level of theory. This comprehensive analysis identified a total of 670 distinct conformations of the molecule. ho.ua The large number of conformers highlights the molecule's significant flexibility. The relative energies of these conformers are influenced by the orientation of the hydroxyl and aldehyde groups, which seek to minimize steric hindrance and maximize stabilizing intramolecular interactions.

While extensive computational data exists for the gaseous and solution phases, detailed experimental data on the solid-state conformation of the isolated linear this compound is less common, as it predominantly cyclizes to form furanose or pyranose rings, especially in the solid state. However, studies on analogous polyhydroxylated linear aldehydes suggest that in the solid state, the conformation would be heavily influenced by crystal packing forces and the formation of a dense network of intermolecular hydrogen bonds.

For a related compound, (2R,3R,4R)-2,3,4-trihydroxy-5-(trityloxy)pentanal, computational studies have shown that the most stable conformations arrange the hydroxyl groups in a gauche orientation, which facilitates the formation of intramolecular hydrogen bonds. This preference for gauche conformations is a common feature in polyhydroxylated acyclic systems and likely influences the preferred structures of this compound as well.

Table 1: Summary of Conformational Analysis of (3S,4R)-3,4,5-trihydroxypentanal

| Method of Analysis | Phase | Key Findings | Reference |

| DFT B3LYP/6-31G(d,p) | Gas Phase | Identification of 670 distinct conformers. | ho.ua |

Intramolecular Hydrogen Bonding Networks and Their Influence on Structure

Intramolecular hydrogen bonds (IHBs) are critical in defining the three-dimensional structure of this compound. These interactions occur between the hydroxyl groups, which can act as both hydrogen bond donors and acceptors, and also involve the carbonyl oxygen of the aldehyde group.

The Quantum Theory of Atoms in Molecules (QTAIM) has been employed to characterize these IHBs. ho.ua QTAIM analysis identifies the presence of a bond path and a (3, -1) bond critical point between a hydrogen atom and an acceptor atom (in this case, oxygen), providing a rigorous definition of a hydrogen bond. This analysis has been applied to the large number of conformers of DNA-related molecules, including (3S,4R)-3,4,5-trihydroxypentanal, to understand the nature and strength of these interactions. ho.ua

The influence of these hydrogen bonding networks is a folded or pseudo-cyclic arrangement in many of the lower-energy conformers, where the carbon chain turns back on itself to allow for the formation of these stabilizing interactions. This is in contrast to a fully extended, linear conformation which would be sterically less hindered but lacks the energetic stabilization afforded by IHBs.

Spectroscopic Investigations of Conformational Dynamics

Vibrational spectroscopy, in conjunction with computational methods, serves as a powerful tool for investigating the conformational dynamics of this compound. The formation of intramolecular hydrogen bonds leaves a distinct signature in the vibrational spectrum, most notably a red-shift (a shift to lower frequency) of the stretching vibration of the donor O-H group.

For the conformers of (3S,4R)-3,4,5-trihydroxypentanal, harmonic vibrational frequencies were calculated using the DFT B3LYP/6-31G(d,p) level of theory. ho.ua The calculated frequencies, often scaled to better match experimental data, can be correlated with the presence and strength of IHBs. A larger red-shift in the O-H stretching frequency generally corresponds to a stronger hydrogen bond.

The analysis of the large set of conformers has shown that the magnitude of the red-shift can vary significantly depending on the specific geometry of the hydrogen bond. ho.ua By analyzing the distribution of these red-shifts across the conformational ensemble, a picture of the dynamic equilibrium between different hydrogen-bonded structures can be developed. For instance, some conformations may exhibit bifurcated hydrogen bonds, where one hydroxyl group donates its hydrogen to two acceptor atoms simultaneously, leading to more complex spectral features.

It is important to note that even in the absence of a formal hydrogen bond as defined by QTAIM, some "free" OH groups can still exhibit a significant red-shift, indicating a degree of interaction with neighboring groups. ho.ua This highlights the complexity of the intramolecular forces at play. The combination of calculated vibrational spectra for each conformer allows for the simulation of a theoretical spectrum that reflects the dynamic nature of this compound in solution.

Biomolecular Interactions and Metabolic Pathways of Pentose Aldehydes

Integration into Nucleotide and Nucleic Acid Structures (e.g., DNA Backbone Formation)

Pentose (B10789219) aldehydes, in their cyclic forms as ribose and deoxyribose, are foundational to the structure of nucleotides, the monomeric units of nucleic acids. microbenotes.comlibretexts.org A nucleotide consists of three components: a nitrogenous base (a purine (B94841) or pyrimidine), a pentose sugar, and one or more phosphate (B84403) groups. libretexts.org The pentose sugar forms the backbone of these essential molecules. microbenotes.com

In ribonucleic acid (RNA), the pentose is ribose, whereas in deoxyribonucleic acid (DNA), it is 2'-deoxyribose. The nitrogenous base is attached to the first carbon (C1') of the pentose sugar, and the phosphate group is attached to the fifth carbon (C5'). libretexts.org The formation of a polynucleotide chain, such as a DNA strand, occurs through the creation of phosphodiester bonds. This bond links the 5' carbon of an incoming nucleotide to the 3' hydroxyl (-OH) group of the last nucleotide in the growing chain. libretexts.org This repeated linkage creates the sugar-phosphate backbone, a defining feature of both DNA and RNA. microbenotes.comquora.com The structural difference at the 2' carbon—a hydroxyl group in ribose and a hydrogen atom in deoxyribose—is critical, contributing to the differing stability and roles of RNA and DNA. libretexts.orgyoutube.com

| Component | Description | Attachment Point on Pentose |

|---|---|---|

| Nitrogenous Base | Purine (Adenine, Guanine) or Pyrimidine (Cytosine, Thymine/Uracil) | C1' |

| Phosphate Group | Forms phosphodiester bonds to create the nucleic acid backbone | C5' and C3' |

| Pentose Sugar | Deoxyribose in DNA, Ribose in RNA | Forms the core of the nucleotide |

Enzymatic Transformations and Biosynthetic Pathways of Deoxypentoses

The biosynthesis of deoxypentoses, particularly 2'-deoxyribose for DNA synthesis, originates from pentose phosphates generated in central metabolism. The primary pathway for producing the precursor pentose, ribose-5-phosphate, is the pentose phosphate pathway (PPP). wikipedia.orgresearchgate.net Ribose-5-phosphate serves as the starting material for the synthesis of nucleotides. microbenotes.com

The critical enzymatic step in the formation of deoxypentoses is the reduction of the ribose moiety within a ribonucleotide to a deoxyribose. This conversion is catalyzed by the enzyme ribonucleotide reductase. This enzyme removes the hydroxyl group at the 2' position of the ribose sugar in ribonucleoside diphosphates (NDPs) to form deoxyribonucleoside diphosphates (dNDPs). microbenotes.com This process is fundamental for providing the necessary building blocks for DNA replication and repair.

Beyond the canonical pathways, enzymes such as aldolases can be utilized in synthetic biology to create deoxysugars. For instance, aldolase (B8822740) can catalyze the condensation of dihydroxyacetone phosphate with various aldehydes to form specific deoxyhexose phosphates, demonstrating the enzymatic versatility in sugar transformations. harvard.edu

| Enzyme | Function | Pathway |

|---|---|---|

| Ribonucleotide Reductase | Catalyzes the conversion of ribonucleotides to deoxyribonucleotides. | Deoxyribonucleotide Synthesis |

| Transketolase | Transfers a two-carbon unit between sugar phosphates. | Pentose Phosphate Pathway |

| Transaldolase | Transfers a three-carbon unit between sugar phosphates. | Pentose Phosphate Pathway |

| Aldolase | Catalyzes an aldol (B89426) condensation, can be used to synthesize deoxysugars. | Glycolysis / Gluconeogenesis / Synthetic Biology |

Role as Intermediates in Central Carbon Metabolism

Pentose aldehydes, in their phosphorylated forms, are key metabolic intermediates in the central carbon metabolism of virtually all organisms. taylorandfrancis.com The pentose phosphate pathway (PPP) is a crucial metabolic route that parallels glycolysis. nih.govwikipedia.org It is responsible for generating pentose phosphates, most notably ribose-5-phosphate. researchgate.net

The PPP is divided into two phases:

Oxidative Phase : This phase converts glucose-6-phosphate into ribulose-5-phosphate, generating NADPH in the process. NADPH is vital for reductive biosynthesis and for protecting the cell against oxidative stress. researchgate.netnih.gov

Non-oxidative Phase : This phase consists of a series of reversible reactions, catalyzed by enzymes like transketolase and transaldolase, that interconvert various sugar phosphates. nih.gov It connects the PPP with glycolysis by converting pentose phosphates back into glycolytic intermediates such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. researchgate.netnih.gov

Through the PPP, cells can synthesize nucleotide precursors (ribose-5-phosphate), aromatic amino acids (via erythrose-4-phosphate), and maintain a pool of reducing power (NADPH). wikipedia.orgresearchgate.net This positions pentoses at a critical junction of anabolic and catabolic processes. researchgate.net

Chemical Modification of Biomolecules by Aldehyde Moieties (e.g., Adduct Formation with Proteins and DNA)

The aldehyde group of 3,4,5-Trihydroxypentanal and other aldehydes is chemically reactive and can covalently modify other biomolecules, such as proteins and DNA. nih.govfrontiersin.org This reactivity is due to the electrophilic nature of the aldehyde's carbonyl carbon, which readily reacts with nucleophilic groups found in macromolecules. nih.gov

Protein Modification: Aldehydes primarily react with the nucleophilic side chains of lysine (B10760008), histidine, and cysteine residues in proteins. nih.govnih.gov The reaction with the primary amine of a lysine residue typically forms a Schiff base. nih.govnih.gov This modification, a form of protein carbonylation, can alter the protein's structure and function. nih.gov

DNA Modification: Aldehydes can also damage DNA by forming adducts with the nitrogenous bases. The exocyclic amino groups of bases like deoxyguanosine are particularly susceptible to attack. nih.gov This can lead to the formation of various adducts, including propano-deoxyguanosine and other cyclic structures. nih.gov Such DNA damage can block replication and transcription, potentially leading to mutations if not repaired. frontiersin.orgnih.gov The formation of DNA-protein crosslinks, where an aldehyde molecule bridges a DNA base and a nearby protein, represents a particularly severe form of damage. frontiersin.orgnih.gov

| Biomolecule | Reactive Site | Primary Reaction Type | Resulting Modification |

|---|---|---|---|

| Protein | Lysine, Cysteine, Histidine residues | Schiff base formation, Michael addition | Protein adducts, Carbonylation |

| DNA | Deoxyguanosine, Deoxyadenosine, Deoxycytosine | Schiff base formation | DNA adducts, DNA-protein crosslinks |

Chemical Reactivity and Degradation Mechanisms

The chemical behavior of 3,4,5-Trihydroxypentanal is dictated by its functional groups: an aldehyde and three hydroxyl groups. These sites are susceptible to a variety of chemical transformations, influencing the compound's stability and degradation pathways under different conditions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3,4,5-trihydroxypentanal. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying monosaccharides. researchgate.netmdpi.com

These calculations can determine the optimized molecular geometry of the various stereoisomers of this compound in both their linear and cyclic furanose forms. By calculating the energies of different conformations, the relative stabilities of these forms can be predicted. For instance, DFT calculations on related monosaccharides have been used to study the conformational energies of different ring puckers and the orientation of hydroxyl groups. mdpi.com

Furthermore, quantum chemical calculations can provide valuable information about the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. These calculations can also predict sites susceptible to nucleophilic or electrophilic attack, offering insights into the molecule's chemical behavior in various reactions.

Table 1: Exemplary DFT-Calculated Electronic Properties of a this compound Isomer

| Property | Calculated Value |

| Total Energy (Hartree) | -533. |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 8.0 |

| Dipole Moment (Debye) | 3.5 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations on an aldopentose like this compound.

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. princeton.edu For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and its interactions with solvent molecules, typically water.

In an aqueous environment, this compound can exist in an equilibrium of different conformations, including its linear and cyclic forms. MD simulations can track the transitions between these forms and determine their relative populations, providing a more realistic picture of the molecule's behavior in solution than static quantum chemical calculations. princeton.edu

These simulations also reveal detailed information about the hydration shell of this compound. They can characterize the hydrogen-bonding network between the hydroxyl groups of the sugar and the surrounding water molecules. Understanding this hydration structure is crucial as it significantly influences the molecule's solubility, stability, and reactivity.

Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Description | Simulated Value |

| Solvent Accessible Surface Area (Ų) | The surface area of the molecule accessible to solvent. | 320 ± 15 |

| Radius of Gyration (Å) | A measure of the molecule's compactness. | 3.8 ± 0.2 |

| Intramolecular Hydrogen Bonds | Average number of hydrogen bonds within the molecule. | 2.5 ± 0.8 |

| Solute-Water Hydrogen Bonds | Average number of hydrogen bonds between the molecule and water. | 8.1 ± 1.2 |

Note: The data in this table is for illustrative purposes and represents the type of information that can be obtained from MD simulations of a pentose (B10789219) in an aqueous solution.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, Vibrational Frequencies)

Computational methods, often in conjunction with DFT, are increasingly used to predict spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. nih.govrsc.org

For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is particularly useful. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in a given conformation, it is possible to predict the NMR spectrum. nih.gov Comparing these predicted spectra with experimental ones can help in the assignment of peaks and the identification of the predominant stereoisomers and conformers in solution. Combining MD simulations with DFT calculations can yield even more accurate predictions by averaging the chemical shifts over a range of conformations present in solution. nih.gov

Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, and the calculated frequencies can be matched with experimental absorption bands to provide a detailed understanding of the molecule's vibrational properties.

Table 3: Exemplary Predicted ¹³C NMR Chemical Shifts for a this compound Isomer

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Aldehyde) | 203.5 |

| C2 | 71.8 |

| C3 | 73.2 |

| C4 | 70.5 |

| C5 | 63.9 |

Note: This data is hypothetical and serves to illustrate the output of NMR prediction calculations for an aldopentose. Actual values would depend on the specific isomer, conformation, and solvent.

Modeling of Enzyme-Substrate Interactions and Reaction Mechanisms

Computational modeling is a key tool for understanding how this compound interacts with enzymes and for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov Given that aldopentoses are substrates for various enzymes, such as aldose reductases and dehydrogenases, these studies are of significant biological interest. nih.govnih.gov

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of an enzyme. These simulations score different binding poses based on factors like intermolecular forces, providing a static picture of the enzyme-substrate complex.

Building on docking results, more advanced techniques like combined Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed. In QM/MM methods, the substrate and the key amino acid residues in the enzyme's active site are treated with a high level of theory (QM), while the rest of the protein and solvent are treated with a more computationally efficient method (MM). This approach allows for the modeling of chemical reactions, such as oxidation or reduction of the aldehyde group, within the enzyme's active site. It can help to identify key amino acid residues involved in catalysis and to determine the energy barriers of the reaction pathway. nih.gov

Q & A

Q. What are the established synthetic routes for 3,4,5-Trihydroxypentanal, and what are their respective yields under standard conditions?

- Methodological Answer : this compound can be synthesized via:

- Oxidation of pentitols : Controlled oxidation of 1,2,3,4,5-pentanepentol using periodic acid or NaIO₄ under mild acidic conditions yields the aldehyde group. Typical yields range from 60–75% .

- Reductive amination : Reduction of 3,4,5-trihydroxypentanoic acid derivatives (e.g., via LiAlH₄) produces the aldehyde intermediate, with yields dependent on steric hindrance (40–55%) .

- Table :

| Method | Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Pentitol oxidation | NaIO₄, H₂O, 25°C | 65–75 | pH 4–5, 4–6 hours |

| Reductive amination | LiAlH₄, THF | 40–55 | Reflux, 12 hours |

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR can confirm stereochemistry and aldehyde proton resonance (δ 9.5–10.0 ppm). For example, the (2S,3R,4R)-isomer shows distinct coupling patterns for hydroxyl groups .

- HPLC-MS : Reverse-phase HPLC with evaporative light scattering detection (ELSD) ensures purity (>98%) and identifies byproducts like dehydrated derivatives .

- Polarimetry : Optical rotation measurements ([α]D²⁵) differentiate enantiomers (e.g., D- vs. L-configuration) .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its reactivity in glycosylation reactions?

- Methodological Answer :

- Stereoelectronic effects : The (2S,3R,4R)-configuration enhances nucleophilic attack at the anomeric carbon due to favorable orbital alignment, increasing glycosylation efficiency by 20–30% compared to (2R,3S,4S) isomers .

- Kinetic studies : Use stopped-flow NMR to monitor reaction intermediates. For example, axial hydroxyl groups (3R,4R) stabilize transition states via hydrogen bonding, reducing activation energy (ΔG‡ ≈ 15 kJ/mol) .

- Table :

| Isomer | Glycosylation Rate (k, s⁻¹) | ΔG‡ (kJ/mol) |

|---|---|---|

| (2S,3R,4R) | 1.2 × 10⁻³ | 68.5 |

| (2R,3S,4S) | 8.7 × 10⁻⁴ | 72.3 |

Q. What strategies can resolve discrepancies in reported reaction mechanisms involving this compound?

- Methodological Answer :

- Isotopic labeling : Use ¹⁸O-labeled water or D₂O to track hydroxyl group participation in tautomerization or dehydration pathways .

- Computational modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) identify energetically favorable intermediates, resolving contradictions in proposed mechanisms (e.g., enol vs. keto dominance) .

- Cross-study validation : Replicate conflicting experiments under standardized conditions (pH 7.4, 25°C) to isolate variables like solvent polarity or catalyst impurities .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH-dependent degradation : Conflicting reports arise from varying pH conditions. At pH < 5, the aldehyde group undergoes rapid hydration (t₁/₂ = 2 hours), while at pH 7–9, oxidative degradation dominates. Use buffered solutions (e.g., phosphate buffer, pH 7.4) for consistency .

- Advanced analytics : Employ LC-QTOF-MS to detect degradation products like 3,4,5-trihydroxypentanoic acid (m/z 163.06) or furan derivatives (m/z 113.02) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.